molecular formula C15H15N3O4S B2498440 N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide CAS No. 896292-44-7

N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide

Cat. No. B2498440
CAS RN: 896292-44-7
M. Wt: 333.36
InChI Key: RQVHTUFMZRHNLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, including compounds similar to "N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide," are synthesized through various organic reactions involving initial compounds like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide. These synthesis processes are characterized by reactions with different organic reagents, leading to novel compounds confirmed by spectroscopic data (IR, 1H NMR, MS) and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure determination via X-ray diffraction, reveals detailed geometric configurations, such as dihedral angles between aromatic rings and orientations of nitro groups, providing insights into the compound's molecular conformation and stability (Saeed et al., 2010).

Chemical Reactions and Properties

"this compound" and related compounds undergo various chemical reactions, including nucleophilic cyclization and ring-opening, leading to diverse derivatives with potential pharmacological interest. These reactions demonstrate the compound's reactive versatility and potential for further modification (Korkmaz & Zora, 2020).

Scientific Research Applications

Functional Materials Synthesis

Research indicates that derivatives similar to N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide are utilized in the development of functional materials. For instance, studies on chemo-functional 5-amide derivatives of bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates demonstrate their application in creating fluorescent products upon undergoing specific reactions, indicating their potential in sensor technologies and material sciences (Nishida et al., 2005).

Biochemical Applications

Compounds with structures similar to this compound have been investigated for their biochemical properties. The nitroreductase enzyme in Walker cells, for instance, activates specific nitrobenzamides to cytotoxic agents, highlighting their potential in cancer research and therapy (Knox et al., 1988).

Antiviral Research

Derivatives of this compound have been synthesized and evaluated for their antiviral activities, particularly against influenza viruses. A study on furan-carboxamide derivatives reveals their potential as novel inhibitors of lethal H5N1 influenza A virus, demonstrating the importance of such compounds in developing antiviral therapeutics (Yongshi et al., 2017).

Medicinal Chemistry and Drug Design

The research into N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which share functional groups with this compound, shows their efficacy as histone deacetylase inhibitors. These findings are crucial for the design of new therapeutic agents targeting cancer and other diseases (Jiao et al., 2009).

Future Directions

The future directions for the study of this compound would depend on its potential applications. Thiophene derivatives have shown a wide variety of applications including in the fields of materials chemistry, agrochemicals, and pharmaceuticals .

properties

IUPAC Name

N,4,5-trimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)23-15(12(8)14(20)16-3)17-13(19)10-4-6-11(7-5-10)18(21)22/h4-7H,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVHTUFMZRHNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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